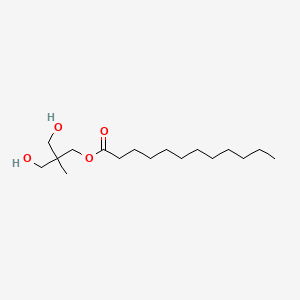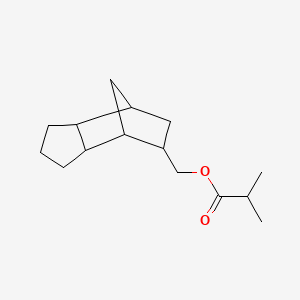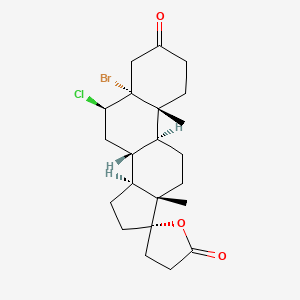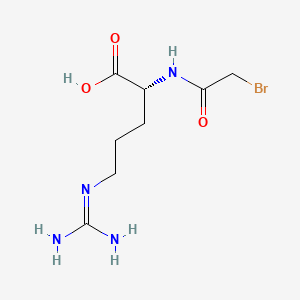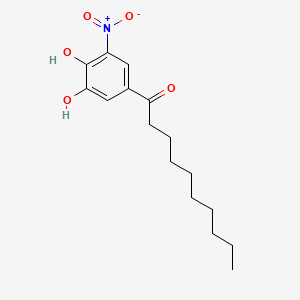
Zirconium palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium palmitate is a chemical compound formed by the reaction of zirconium with palmitic acid. Palmitic acid is a saturated fatty acid commonly found in animals and plants. This compound is known for its unique properties, including its use as a catalyst and its applications in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Zirconium palmitate can be synthesized through various chemical methods. One common method involves the reaction of zirconium chloride with palmitic acid in an organic solvent. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactors. The process involves the controlled addition of zirconium chloride to a solution of palmitic acid, followed by heating and stirring to ensure complete reaction. The resulting product is then purified through filtration and drying to obtain high-purity this compound.
化学反应分析
Types of Reactions
Zirconium palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.
Substitution: this compound can participate in substitution reactions where the palmitate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Zirconium oxide and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
科学研究应用
Zirconium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of coatings, adhesives, and other materials.
作用机制
The mechanism of action of zirconium palmitate involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, its mechanism may involve interactions with cellular membranes and proteins, leading to its observed antimicrobial and antioxidant effects.
相似化合物的比较
Similar Compounds
Zirconium stearate: Another zirconium fatty acid salt with similar properties and applications.
Zirconium oleate: Known for its use in coatings and as a dispersing agent.
Zirconium acetate: Used in textile and paper industries for its binding properties.
Uniqueness
Zirconium palmitate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its applications in catalysis and biomedical research highlight its versatility compared to other zirconium compounds.
属性
CAS 编号 |
23337-55-5 |
|---|---|
分子式 |
C64H124O8Zr |
分子量 |
1112.9 g/mol |
IUPAC 名称 |
hexadecanoate;zirconium(4+) |
InChI |
InChI=1S/4C16H32O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h4*2-15H2,1H3,(H,17,18);/q;;;;+4/p-4 |
InChI 键 |
KWZGKCSCNHUBBU-UHFFFAOYSA-J |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



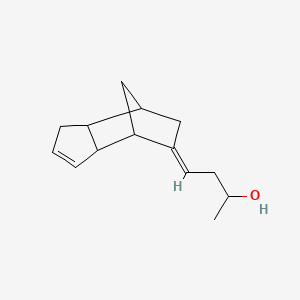
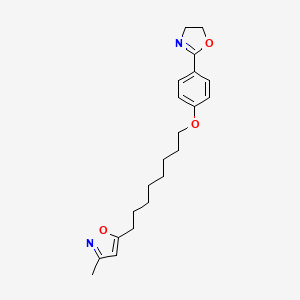
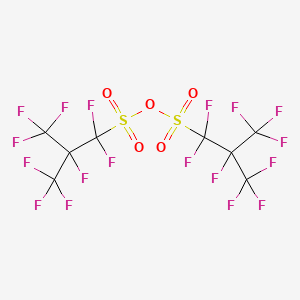
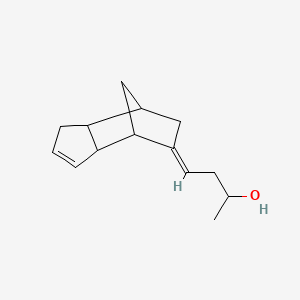
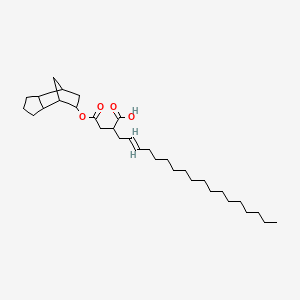
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)

